(4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a chiral compound with a complex structure that includes both quinoline and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-quinolinecarboxaldehyde with a chiral amino alcohol in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired dihydrooxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
(4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as optical or electronic materials.
Mechanism of Action
The mechanism of action of (4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may interact with cell membranes, altering their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- (4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrothiazole
- (4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydroimidazole
- (4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydropyrazole
Uniqueness
Compared to similar compounds, (4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is unique due to the presence of both quinoline and oxazole rings, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as it can exist in different enantiomeric forms with potentially different activities.
Properties
IUPAC Name |
(4R,5R)-4,5-diphenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)27-24(26-22)21-16-15-17-9-7-8-14-20(17)25-21/h1-16,22-23H/t22-,23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOADAOBQOTJID-DHIUTWEWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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